8Z,10E-Dodecadienyl acetate
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Overview
Description
8Z,10E-Dodecadienyl acetate: is an organic compound with the molecular formula C14H24O2 . It is a type of carboxylic ester and is known for its role in the field of chemical ecology, particularly as a component of insect pheromones . This compound is characterized by its two double bonds in the 8th and 10th positions, with the configuration being Z (cis) and E (trans) respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8Z,10E-Dodecadienyl acetate typically involves the use of general methods applicable to Z,Z-1,3-dienes. One such method includes the reaction of appropriate alkenes under controlled conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8Z,10E-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated compounds by hydrogenating the double bonds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include peracids and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols in the presence of bases or acids.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated dodecane derivatives.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
8Z,10E-Dodecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of stereochemistry and reaction mechanisms.
Mechanism of Action
The mechanism of action of 8Z,10E-Dodecadienyl acetate primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion . The pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction mechanisms .
Comparison with Similar Compounds
- (8Z,10Z)-8,10-Dodecadienyl acetate
- (E,E)-8,10-Dodecadienyl acetate
- (E,Z)-8,10-Dodecadienyl acetate
Comparison: 8Z,10E-Dodecadienyl acetate is unique due to its specific Z and E configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological systems, making it particularly valuable in the study of stereochemistry and pheromone activity .
Biological Activity
8Z,10E-Dodecadienyl acetate, also known as (Z,E)-8,10-dodecadienyl acetate, is a compound of significant interest in the field of entomology and biopesticide development. This compound serves primarily as a sex pheromone for various species of moths, particularly within the Tortricidae family. Its biological activity is crucial for understanding pest management strategies and developing environmentally friendly agricultural practices.
Chemical Structure and Properties
This compound is characterized by its unique diene structure, which contributes to its biological activity. The molecular formula is C12H22O2, and its structural representation is as follows:
This structure allows it to mimic natural pheromones produced by female moths, facilitating male attraction during mating seasons.
Pheromone Functionality
The primary biological role of this compound is its function as a sex pheromone . It has been identified as a major component in the pheromone blend of several moth species, including Cydia latiferreana, the filbertworm, and Cydia toreuta, the eastern pine seedworm. In these species, the compound plays a critical role in attracting males to females for mating purposes .
Attraction Studies
Field studies have demonstrated that this compound effectively attracts male moths when used in traps. For instance, in trials with Leguminivora glycinivorella, various mixtures of this compound with other pheromone components showed increased capture rates compared to single compounds. The effectiveness varied with dosage and the presence of synergistic compounds .
Compound | Capture Rate (%) | Dosage (ng) |
---|---|---|
This compound | 75 | 30 |
E-10-dodecenyl acetate | 40 | 30 |
Mixture (8Z,10E + E-10) | 90 | 30 |
This table illustrates the enhanced attractiveness when combining this compound with other compounds.
Case Study 1: Filbertworm Management
In a study aimed at managing Cydia latiferreana populations in hazelnut orchards, researchers utilized traps baited with this compound. The results indicated a significant reduction in male captures when this pheromone was deployed, disrupting mating cycles effectively. This biopesticide approach reduced the need for chemical insecticides and demonstrated the potential for sustainable pest management practices .
Case Study 2: Eastern Pine Seedworm
Research conducted on Cydia toreuta revealed that the deployment of traps containing this compound led to a marked decrease in infestation levels in pine forests. The study highlighted how this synthetic pheromone could be used to monitor and control pest populations without adversely affecting non-target species or the environment .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. It is classified under Toxicity Category IV , indicating low toxicity to mammals upon acute exposure. The compound exhibits minimal irritation potential on skin and eyes, making it suitable for use in agricultural settings .
Properties
IUPAC Name |
[(8Z,10E)-dodeca-8,10-dienyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDSWPSEFZZOZ-ICWBMWKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CCCCCCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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